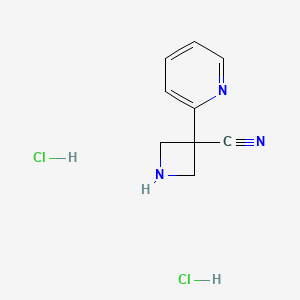

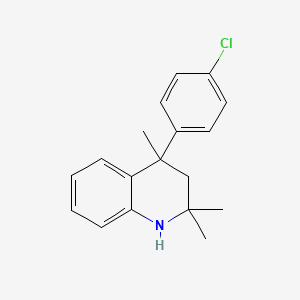

![molecular formula C14H20N2O4 B2673871 Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid CAS No. 1860028-31-4](/img/structure/B2673871.png)

Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid” is a chemical compound with the CAS Number: 1860028-31-4 . It has a molecular weight of 280.32 and its IUPAC name is 2-azabicyclo[2.2.1]hept-5-ene hemioxalate .

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene derivatives involves a Bronsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides has also been reported as a novel strategy for the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .Molecular Structure Analysis

The InChI code for this compound is 1S/2C6H9N.C2H2O4/c21-2-6-3-5(1)4-7-6;3-1(4)2(5)6/h21-2,5-7H,3-4H2;(H,3,4)(H,5,6) . The InChI key is LHAUUSJAWPOZPC-UHFFFAOYSA-N .Chemical Reactions Analysis

The products obtained in the aza-Diels–Alder reactions contain a highly functionalized bridged [2.2.1] ring system that may undergo further transformations . Oxidation of the double bond, ring opening of the vicinal-diol, reduction or hydrolysis of the ester functionality would lead to a great number of chiral nonnatural amino alcohols and α-amino acids (pyrrolidine derivatives) .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 280.32 and its exact mass is 280.14230712 .Scientific Research Applications

Antitumor Potential

- Derivatives of 2,3-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene : A study synthesized derivatives and analogues of this compound, finding one (dimethyl 2,3-bis(acetoxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-5,6-dicarboxylate) to show potent inhibition in a leukemia L1210 tissue culture assay. However, in vivo antileukemic activity was not significantly reproducible (Anderson et al., 1979).

Organometallic Chemistry

- Rigid Five-Coordinate Diorganotin Derivatives : Bis(2-hydroxy-3,5-di-tert-butyl-phenylanilido) oxalic acid reacts with diorganotin dichlorides to form polycyclic bis(diorganotin) derivatives. These have a distorted trigonal bipyramid structure around each tin atom, as evidenced by X-ray analysis and SN NMR studies (Contreras et al., 2000).

Synthesis of Complex Molecules

- Cycloaddition Reactions for C-Disaccharide Analogues : A study reported the transformation of an 8-oxabicyclo[3.2.1]hept-6-en-3-one derivative into a tetrahydropyran, which could be used in cross-aldolisations. This opens a pathway for the synthesis of C-disaccharide analogues mimicking sialic acid glycosides (Turner & Vogel, 1998).

Catalysts in Organic Chemistry

- Bis(Oxazoline) Copper(II) Complexes as Catalysts : These complexes are versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. They exhibit excellent temperature-selectivity profiles and can facilitate reactions with various substrates (Johnson & Evans, 2000).

Ring Expansion Reactions

- Oxabicyclo[2.2.1]heptenones in Carbon Framework Synthesis : This study showed that oxabicyclo[2.2.1]heptenones can undergo 2-carbon ring expansion reactions, useful for accessing the carbon skeleton of oxygenated cembranoids (Xu et al., 2001).

Safety and Hazards

Future Directions

As the compound can be used as precursors of a large variety of compounds of chemical, biological and pharmaceutical interest , future research could focus on exploring these potential applications. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a valuable area of future research.

Properties

IUPAC Name |

2-azabicyclo[2.2.1]hept-5-ene;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H9N.C2H2O4/c2*1-2-6-3-5(1)4-7-6;3-1(4)2(5)6/h2*1-2,5-7H,3-4H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAUUSJAWPOZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1C=C2.C1C2CNC1C=C2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B2673789.png)

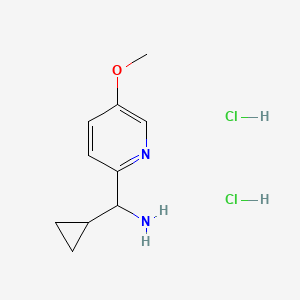

![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673792.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2673797.png)

![N-[4-(acetylamino)phenyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2673799.png)

![N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2673803.png)

![4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline](/img/structure/B2673807.png)

![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)